molecular formula C17H16FN5O B2475785 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319637-73-3

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

Cat. No. B2475785
CAS RN: 2319637-73-3
M. Wt: 325.347
InChI Key: UDGCVTAGJNMNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as PF-06260414, is a small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a role in regulating circadian rhythms, cell division, and DNA damage response. PF-06260414 has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.

Mechanism of Action

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a competitive inhibitor of CK1δ. CK1δ phosphorylates a variety of substrates, including p53 and tau protein. Inhibition of CK1δ by this compound leads to a reduction in the phosphorylation of these substrates, resulting in the downstream effects observed in cancer, neurodegenerative diseases, and sleep disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis of cancer cells by increasing the activity of p53. In neurodegenerative diseases, this compound has been shown to reduce tau phosphorylation, which is a hallmark of Alzheimer's disease. In sleep disorders, this compound has been shown to lengthen the circadian period.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for use in experiments. It has also been shown to have a high degree of selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in various biological processes. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its effects on other kinases and biological processes have not been fully characterized, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and sleep disorders. Another potential direction is to study its effects on other kinases and biological processes, which could lead to the identification of new therapeutic targets. Finally, future research could focus on the development of more potent and selective inhibitors of CK1δ, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea was first reported by Pfizer in 2012. The synthesis involves several steps, including the reaction of 4-fluoroaniline with 2-methyl-5-pyridin-2-ylpyrazole, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders. In cancer, CK1δ has been shown to play a role in regulating the activity of the tumor suppressor protein p53. Inhibition of CK1δ by this compound has been shown to increase the activity of p53, leading to apoptosis of cancer cells. In neurodegenerative diseases, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ by this compound has been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In sleep disorders, CK1δ has been shown to play a role in regulating the circadian clock. Inhibition of CK1δ by this compound has been shown to lengthen the circadian period in animal models.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-23-14(10-16(22-23)15-4-2-3-9-19-15)11-20-17(24)21-13-7-5-12(18)6-8-13/h2-10H,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCVTAGJNMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.